molecular formula C26H23FN4O5 B2575751 ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534580-57-9

ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2575751
CAS No.: 534580-57-9
M. Wt: 490.491
InChI Key: PEXODXSROJEVEB-FAJYDZGRSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Its structure includes:

  • Ethyl carboxylate at position 5, enhancing solubility and metabolic stability.
  • Oxolan-2-ylmethyl (tetrahydrofuran-derived) group at position 7, influencing stereoelectronic properties and conformational flexibility .

The molecular formula is C₂₅H₂₃FN₄O₅ (estimated molecular weight: 490.5 g/mol), with a calculated XLogP3 of ~2.8 (lower hydrophobicity compared to alkyl-substituted analogs due to the oxolan oxygen) . The hydrogen bond acceptor count is 7, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O5/c1-2-35-26(34)20-14-19-22(28-21-10-3-4-11-30(21)25(19)33)31(15-18-9-6-12-36-18)23(20)29-24(32)16-7-5-8-17(27)13-16/h3-5,7-8,10-11,13-14,18H,2,6,9,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXODXSROJEVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)F)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the fluorobenzoyl intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorobenzoyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group may play a crucial role in binding to these targets, while the triazatricyclo ring system can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The 3-fluorobenzoyl group in the target compound vs.
  • Position 7 Substituents : The oxolan-2-ylmethyl group introduces a rigid, oxygen-containing heterocycle, lowering XLogP3 by ~0.3 compared to the propyl analog . This enhances aqueous solubility but may reduce membrane permeability.

Crystallographic and Conformational Analysis

The oxolan-2-ylmethyl group adopts a puckered conformation (Cremer-Pople parameters: θ ≈ 40°, φ ≈ 270°), stabilizing the tricyclic core via intramolecular CH-π interactions . In contrast, the propyl and methyl analogs exhibit linear side chains, leading to less predictable crystal packing .

Bioactivity and Pharmacokinetics (Inferred)

  • Target Compound : Predicted to inhibit protein kinases (e.g., EGFR) due to structural similarity to spirocyclic kinase inhibitors in . The oxolan group may enhance metabolic stability compared to propyl analogs.
  • Propyl Analog : Higher logP (3.1) suggests better blood-brain barrier penetration but shorter half-life due to CYP450-mediated oxidation.

Biological Activity

Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C25H23FN4O5C_{25}H_{23}FN_4O_5 with a molecular weight of approximately 478.5 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC25H23FN4O5
Molecular Weight478.5 g/mol
IUPAC NameThis compound
CAS Number847244-96-6

Preliminary studies suggest that this compound exhibits significant biological activity by interacting with various biological targets such as enzymes and receptors. These interactions may modulate their activity and influence pathways related to cell proliferation and survival, indicating potential applications in oncology and infectious diseases .

Antitumor Activity

Research has shown that compounds with similar structural features often display antitumor properties. For instance, derivatives of triazine and triazole have been noted for their capacity to inhibit tumor cell growth through various mechanisms including apoptosis induction and cell cycle arrest . The specific activity of ethyl 6-(3-fluorobenzoyl)imino has yet to be fully elucidated but is anticipated to align with these findings.

Antimicrobial Properties

The potential antimicrobial activity of this compound is also noteworthy. Compounds containing fluorine substituents have been documented to enhance antibacterial efficacy against resistant strains of bacteria . Studies focusing on the binding affinities of this compound with bacterial enzymes could further clarify its utility as an antimicrobial agent.

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of structurally similar compounds in vitro on various cancer cell lines. Results indicated that modifications in the benzoyl group significantly influenced cytotoxicity levels. Ethyl derivatives exhibited promising results in inhibiting cancer cell proliferation .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The presence of fluorine was linked to enhanced activity against resistant strains, suggesting a potential pathway for developing new antibiotics based on this compound’s structure .

Synthesis Methods

The synthesis of ethyl 6-(3-fluorobenzoyl)imino typically involves multi-step synthetic routes that require careful optimization of reaction conditions. One common method includes:

  • Alkylation Reaction : A precursor compound undergoes alkylation with specific alkyl halides in the presence of bases like potassium carbonate.
  • Solvent Utilization : Reactions are often conducted in solvents such as dry acetone to enhance yield.
  • Environmental Considerations : Recent methods emphasize eco-friendly practices to improve yield and purity .

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